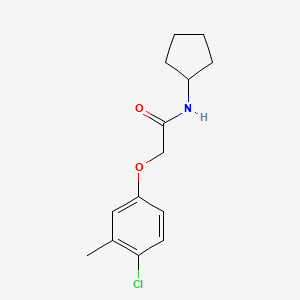
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide, also known as DMBBH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide is not yet fully understood. However, it has been suggested that its antibacterial activity may be due to its ability to inhibit the synthesis of bacterial cell walls. Additionally, its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. Additionally, 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to induce apoptosis in cancer cells, leading to a decrease in cell viability. These findings suggest that 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide may have potential applications in the treatment of bacterial infections and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in lab experiments is its ability to inhibit the growth of various bacterial strains. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide. One possible direction is to further investigate its antibacterial activity and potential applications in the treatment of bacterial infections. Another direction is to explore its antitumor activity and potential applications in the treatment of cancer. Additionally, further research could be done to better understand the mechanism of action of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide and how it interacts with bacterial and cancer cells. Finally, efforts could be made to improve the solubility of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in water to make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide involves the reaction of 3,5-dimethoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to exhibit a range of potential applications in drug development. It has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. These findings suggest that 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide may be a promising candidate for further research as a potential antibacterial and anticancer agent.
properties
IUPAC Name |
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-6-4-11(5-7-13)16(20)18-19-17(21)12-8-14(23-2)10-15(9-12)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADFJPUWFESFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)

![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)

![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)
![N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5867820.png)

